molecular formula C24H22N6O3 B2896316 2-(4-ethoxyphenyl)-5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1251549-43-5

2-(4-ethoxyphenyl)-5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2896316
CAS No.: 1251549-43-5
M. Wt: 442.479
InChI Key: DRQRHOGYCGIGCN-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorofluorophenyl group and a dimethylated naphthyridinone moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Scientific Research Applications

2-(4-ethoxyphenyl)-5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step organic reactions. The initial step often includes the preparation of the chlorofluorophenyl intermediate, followed by the formation of the naphthyridinone core. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
  • N-(4-fluorophenyl)-3-chloropropanamide

Uniqueness

2-(4-ethoxyphenyl)-5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is unique due to its specific structural features, such as the combination of chlorofluorophenyl and dimethylated naphthyridinone groups

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-3-16-5-7-18(8-6-16)23-26-22(33-28-23)14-29-24(31)21-13-20(27-30(21)15-25-29)17-9-11-19(12-10-17)32-4-2/h5-13,15H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQRHOGYCGIGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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